molecular formula C9H12N2S B3038178 3-(Dimethylamino)benzene-1-carbothioamide CAS No. 78950-35-3

3-(Dimethylamino)benzene-1-carbothioamide

Cat. No. B3038178
CAS RN: 78950-35-3
M. Wt: 180.27 g/mol
InChI Key: NUADXMIRRFJGRP-UHFFFAOYSA-N
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Description

3-(Dimethylamino)benzene-1-carbothioamide is a chemical compound with the molecular formula C9H12N2S . It has a molecular weight of 180.27 .


Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)benzene-1-carbothioamide consists of a benzene ring substituted with a dimethylamino group and a carbothioamide group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Anticancer and Antioxidant Applications

  • Benzene sulfonamide derivatives, including 3-(Dimethylamino)benzene-1-carbothioamide, have been explored for their potential as anticancer agents. A study synthesized new sulfonamide drugs by reacting aldehydes thio-semi-carbazones derivatives with benzene sulphonyl chloride. Two derivatives showed potent anticancer effects against MCF-7 breast carcinoma cell lines but had low antioxidant activities. Molecular docking studies were utilized to analyze the anti-breast cancer activity of these compounds (Mohamed et al., 2022).

Corrosion Inhibition

  • A heterocyclic compound synthesized from the reaction of chalcone derivative and thiosemicarbazide, which includes a 3-(Dimethylamino)benzene-1-carbothioamide structure, was studied for its corrosion inhibition properties. The compound, namely (E)-5-(4-(dimethylamino)phenyl)-3-(4-(dimethylamino)styryl)-2,3-dihydro-1H-pyrazole-1-carbothioamide (DDP), demonstrated strong adsorption on mild steel surfaces, suggesting its utility in corrosion inhibition. The adsorption process involved both chemisorption and physisorption (Boudjellal et al., 2020).

Organometallic Chemistry

  • In organometallic chemistry, derivatives of 3-(Dimethylamino)benzene-1-carbothioamide have been used in the heteroatom assisted lithiation of 1,3-bis[(dimethylamino)methyl]benzene. This process resulted in the formation of mixed aryl-, alkyl-lithium aggregates, contributing to the understanding of lithiation mechanisms and aggregate formation in organometallic reactions (Donkervoort et al., 1998).

Mild Steel Corrosion in Industrial Water Medium

  • Studies on the inhibition performance and adsorption behavior of derivatives including 3-(Dimethylamino)benzene-1-carbothioamide on mild steel corrosion in industrial water mediums have been conducted. These studies indicated that such compounds can act as mixed-type inhibitors, with adsorption following Langmuir adsorption isotherm. This research is significant for industrial applications, particularly in reducing corrosion-related damages (Shivakumar & Mohana, 2013).

properties

IUPAC Name

3-(dimethylamino)benzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-11(2)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUADXMIRRFJGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)benzene-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Bianchini, M Tomassetti, S Lillini… - Journal of Medicinal …, 2021 - ACS Publications
Transient receptor potential melastatin 8 (TRPM8) is crucially involved in pain modulation and perception, and TRPM8 antagonists have been proposed as potential therapeutic …
Number of citations: 4 pubs.acs.org

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